molecular formula C25H30N4O3S B2625955 N-cyclohexyl-1-[7-(3-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide CAS No. 1242986-30-6

N-cyclohexyl-1-[7-(3-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide

Cat. No. B2625955
CAS RN: 1242986-30-6
M. Wt: 466.6
InChI Key: SAFXDCJITGFREP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclohexyl-1-[7-(3-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide is a useful research compound. Its molecular formula is C25H30N4O3S and its molecular weight is 466.6. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Scientific Research Applications

Synthesis and Biological Evaluation : Compounds related to the specified chemical have been synthesized and evaluated for their biological activities. For example, research has focused on the development of novel compounds with anti-inflammatory and analgesic properties, showcasing the relevance of these chemical structures in medicinal chemistry. Studies like those by Abu-Hashem et al. (2020) have synthesized novel heterocyclic compounds derived from certain core structures for their COX-1/COX-2 inhibitory activities, analgesic, and anti-inflammatory activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Anticancer and Antitumor Activity : The exploration of pyrimidine and related derivatives for anticancer applications has been a significant area of research. For instance, compounds with pyrimidin-4-one structure have been investigated for their anti-angiogenic properties and DNA cleavage activities, indicative of their potential in anticancer therapy (Kambappa, Chandrashekara, Rekha, Shivaramu, & Palle, 2017).

Receptor Binding Studies : These compounds have also been examined for their binding affinities to various receptors, providing insights into their potential as therapeutic agents targeting specific pathways. Studies have assessed the affinity of structurally related compounds for dopamine and serotonin receptors, suggesting their utility in developing new antipsychotic medications or PET tracers for imaging studies (García et al., 2014).

Chemical Synthesis and Modification : The synthesis and chemical modification of these compounds have provided valuable insights into the structure-activity relationships essential for designing more effective and selective therapeutic agents. Research efforts have been directed towards the creation of novel analogs with improved pharmacological profiles (Nie et al., 2020).

properties

IUPAC Name

N-cyclohexyl-1-[7-(3-methoxyphenyl)-4-oxo-3H-thieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N4O3S/c1-32-19-11-5-7-16(13-19)20-15-33-22-21(20)27-25(28-24(22)31)29-12-6-8-17(14-29)23(30)26-18-9-3-2-4-10-18/h5,7,11,13,15,17-18H,2-4,6,8-10,12,14H2,1H3,(H,26,30)(H,27,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAFXDCJITGFREP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CSC3=C2N=C(NC3=O)N4CCCC(C4)C(=O)NC5CCCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.